Journal Name:Molecular Pharmaceutics
Journal ISSN:1543-8384
IF:5.364
Journal Website:http://pubs.acs.org/journal/mpohbp
Year of Origin:2004
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:541
Publishing Cycle:Bimonthly
OA or Not:Not
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2015-02-25 , DOI:
10.1039/C5TC00228A
This report describes a new approach to prepare atom thick metal–sulfide–graphene nanosheets produced by the subsequent annealing of crosslinked carbon–metal film formed at the water–hexane interface. A bipyridine dithiol (BPD) layer self-assembled in the water–hexane hydrophilic/hydrophobic biphasic medium was used to encapsulate metal ions (M2+) (M = Co or Ni). Subsequently, the BPD–M2+ film was crosslinked using UV-light. Then the resultant carbon–metal nanosheets were annealed at high temperature under N2, transforming these molecular sheets into a homogeneous nano-crystalline metal–sulfide–graphene hybrids (MSGH). This approach can produce semi-transparent conducting films having marked conductivity dependence on the number of nanosheets in a stack. The suggested strategy opens up broad prospects toward the MSGH architecture using a simple process with new properties for new applications such as energy conversion/storage and electronics.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2014-12-31 , DOI:
10.1039/C4TC02663B
We investigate the electrohydrodynamic instabilities in poly(3-hexylthiophene) (P3HT) semiconducting polymer films. In the case that a contact is made between the P3HT film and an anode of a doped silicon wafer, the instabilities quickly grow into micro-column arrays in several minutes. The resultant micro-columns in the P3HT film show spherulitic morphology and the polymer chains in the columns are packed with an “edge on” orientation. Charge injection across a small injection barrier is attributed to the promoted electrohydrodynamic instabilities in the thin film.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2015-07-16 , DOI:
10.1039/C5TC01570G
Synthesis and electrical properties of kinetically stabilized (PbSe)1+δ(TiSe2)n thin-film intergrowths are reported for 1 ≤ n ≤ 18. A linear increase in the c-lattice parameter of the intergrowth is observed as n is increased and the slope is consistent with the inclusion of an additional TiSe2 structural unit as n is incremented by 1 and the observed intercept is consistent with the expected thickness of a PbSe bilayer. The charge donated to the TiSe2 constituent from the PbSe is diluted across more layers as n is increased, leading to a systematic increase in the Seebeck coefficient. The room temperature resistivity values of the reported compounds are all on the order of 10−5 Ω m and depend on defect densities that affect the mobility, making the magnitude of the resistivity less sensitive to n. The temperature dependence is metallic for large n, with a slight upturn at low temperatures due to localization of carriers for small n values. The power factor increases with n, including the highest reported for chalcogenide misfit layered and related compounds, showing that nanostructuring and modulation doping are an effective means of tuning the power factor of thermoelectric intergrowth materials. Since these compounds have very low thermal conductivity due to structural anisotropy and misregistration between intergrowth constituents, this suggests that varying their nanoarchitecture is a promising approach to obtain high values of zT.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2019-01-26 , DOI:
10.1039/C8TC06599C
Herein, we demonstrate the characteristic blue luminescence of carbon quantum dots embedded in the Ca19Mg2(PO4)14 nanocrystalline phosphor and carbon quantum dot-sensitized luminescence of Ca19Mg2(PO4)14:Ln3+ (Ln3+ = Eu3+ and/or Tb3+) nanocrystalline phosphors with abundant colors. A series of Ca19Mg2(PO4)14 and Ca19Mg2(PO4)14:Ln3+ (Ln3+ = Eu3+ and/or Tb3+) nanocrystalline phosphors was prepared via a Pechini-type sol–gel process. With UV light excitation, the prepared Ca19Mg2(PO4)14 nanocrystalline phosphors exhibited novel blue luminescence with a broad band from 374 to 600 nm peaking at 439 nm, which is ascribed to the embedded carbon quantum dots. Also, the obtained Ca19Mg2(PO4)14:Ln3+ (Ln3+ = Eu3+ and/or Tb3+) nanocrystalline phosphors not only exhibited the characteristic broad band emission of the carbon quantum dots, but also the characteristic narrow line emission of the doped rare earth ions, i.e., the characteristic red emission of Eu3+ (5DJ → 7FJ′ transitions, J, J′ = 0, 1, 2, 3) and the characteristic green emission of Tb3+ (5D4 → 7FJ transitions, J = 3, 4, 5, 6). Thus, energy transfer occurred from the carbon quantum dots to the doped Eu3+ and/or Tb3+ ions in the Ca19Mg2(PO4)14:Ln3+ (Ln3+ = Eu3+ and/or Tb3+) nanocrystalline phosphors. The luminescence color of the Ca19Mg2(PO4)14:Ln3+ (Ln3+ = Eu3+ and/or Tb3+) nanocrystalline phosphors could be tuned from blue to blue-green, green, white, pink, orange, red, etc. by changing the doping rare-earth ion concentration, species, and relative ratio of Eu3+ to Tb3+ ions. Furthermore, single-phase white-light luminescence was demonstrated in the Eu3+/Tb3+ codoped Ca19Mg2(PO4)14:Ln3+ nanocrystalline phosphors. Finally, the luminescence properties and mechanisms of the Ca19Mg2(PO4)14 and Ca19Mg2(PO4)14:Ln3+ (Ln3+ = Eu3+ and/or Tb3+) nanocrystalline phosphors were discussed.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2021-12-14 , DOI:
10.1039/D1TC04390K
Atomic-scale understanding of the microstructural properties of thermoelectric (TE) materials is critical for exploring the structure–property relationship and enhancing the macroscopic performance of TE materials. Here, we demonstrate direct evidence of cation disorder in the layered compounds MBi2Te4 (M = Ge, Sn) by using scanning transmission electron microscopy imaging. The positional disordering of heterovalent cations (Ge+2/Bi+3 and Sn+2/Bi+3) mainly occurs in the 3a Wyckoff site in the crystal lattice of MBi2Te4 (M = Ge, Sn), which can affect the phonon propagation and reduce lattice thermal conductivity in these compounds. Both cation disordered GeBi2Te4 and SnBi2Te4 are degenerate n-type semiconductors with the highest thermoelectric figure of merit of ∼0.15 and ∼0.013 at 400 K, respectively. Our findings with MBi2Te4 (M = Ge, Sn) are believed to be helpful in understanding the cation ordering in the layered ternary TE compounds, which provides a strategy to tune the electron and thermal transport properties in the TE materials by incorporating deficiency or excess of constituent elements into the layered TE materials.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2017-01-23 , DOI:
10.1039/C6TC05057C
Helical conducting polymer nano-structures have attracted increasing attention because of their superior optical and electrical activities, lightweight, and flexibility as well as controllable morphologies at several levels of a hierarchy. Nevertheless, hardly any research has focused on helical conducting polymer nano-structure based electromagnetic protecting materials. Herein, we synthesized single-handed helical polypyrrole (PPy) nano-structures by a chiral inducing route and demonstrated their amazing electromagnetic protecting abilities. A gradually constructed conducting network and helical chirality may be the main reasons for the tunable and impressive electromagnetic protecting performance of the as-prepared helical PPy nano-structures. This research opens up an opportunity for the application of single-handed helical conducting polymer nano-structures as a lightweight and tunable high-performance electromagnetic protecting material, especially in the fields of special aircraft, aerospace and fast-growing next-generation flexible electronics.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2020-06-16 , DOI:
10.1039/D0TC90119A
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C6TC90212J
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2021-05-27 , DOI:
10.1039/D1TC01556G
In the world of photocatalytic hydrogen (H2) evolution two-dimensional (2D) nanomaterials have attracted widespread attention owing to their high surface area, abundant active sites, and excellent photogenerated charge separation properties. In the present work, CdSe QDs coupled with different weight percent of ultra-thin layered hexagonal porous boron nitride sheets (h-PBNs) functionalized with 3-mercaptopropionic acid (3-MPA) have been synthesized and studied for photocatalytic hydrogen (H2) evolution reaction. The h-PBNs/CdSe heterostructure with 30 wt% optimized loading shows an excellent photocatalytic H2 evolution of 25 128 μmol g−1 h−1 which is 18.6 times higher than that offered by solely functionalized h-PBNs. The remarkable photocatalytic H2 evolution benefits are anticipated to be attained owing to factors like the high specific surface area of porous h-PBNs (409 m2 g−1), which allows a uniform deposition of CdSe QDs on the surface providing more adsorption sites, and the presence of the thiol group on 3-MPA which strongly tethers the CdSe QDs to the h-PBNs which effectively reduces the photogenerated charge recombination as confirmed by PL and EIS studies. The 30% h-PBNs/CdSe photoelectrode shows excellent photoelectrochemical (PEC) performance. The photocurrent density achieved by the 30% h-PBNs/CdSe heterostructure is 1.2 mA cm−2 at 1.2 V vs. Ag/AgCl, which is 4.13-fold and 2.56-fold higher compared to that achieved by h-PBNs and CdSe QDs. This study reveals that the 30% h-PBNs/CdSe heterostructure forms the type II heterojunction which offers new insight into the development of a heterojunction system for effective photocatalytic H2 evolution from water.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C7TC90079A
A graphical abstract is available for this content
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学2区 | MEDICINE, RESEARCH & EXPERIMENTAL 医学:研究与实验2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.50 | 96 | Science Citation Index Expanded | Not |
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